(2R)-Vildagliptin
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Overview
Description
(2R)-Vildagliptin is a complex organic compound that features a unique adamantyl group, which is known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Vildagliptin typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a series of reactions involving adamantane derivatives. This step often requires the use of strong acids or bases to facilitate the formation of the desired intermediate.
Coupling with Pyrrolidine: The adamantyl intermediate is then coupled with a pyrrolidine derivative under controlled conditions. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-Vildagliptin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the adamantyl moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of adamantanone or adamantane carboxylic acid.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2R)-Vildagliptin has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and rigidity.
Mechanism of Action
The mechanism of action of (2R)-Vildagliptin involves its interaction with specific molecular targets. The adamantyl group is known to enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The carbonitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Adamantane: A simpler compound with a similar adamantyl group but lacking the pyrrolidine and carbonitrile functionalities.
Pyrrolidine-2-carbonitrile: A compound with a similar pyrrolidine and carbonitrile structure but without the adamantyl group.
Uniqueness
(2R)-Vildagliptin is unique due to the combination of the adamantyl group with the pyrrolidine and carbonitrile functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H25N3O2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(2R)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m1/s1 |
InChI Key |
SYOKIDBDQMKNDQ-JULPFRMLSA-N |
SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |
Pictograms |
Irritant; Health Hazard |
Synonyms |
(2S)-(((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile Galvus NVP LAF237 NVP-LAF237 vildagliptin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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